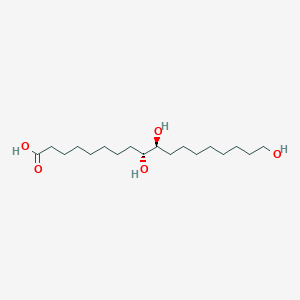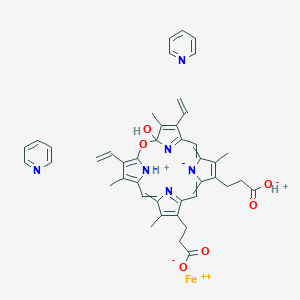
Verdohemochrome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Verdohemochrome is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of hemochrome that is formed by the oxidation of verdoperoxidase, a type of enzyme found in certain plants and animals.
Aplicaciones Científicas De Investigación
Verdohemochrome has been studied extensively for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. In addition, it has been studied for its potential use in imaging and diagnostic applications.
Mecanismo De Acción
The mechanism of action of verdohemochrome is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in inflammation and tumor growth.
Efectos Bioquímicos Y Fisiológicos
Verdohemochrome has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. In addition, it has been shown to have antioxidant properties, which may help to protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using verdohemochrome in lab experiments is its potential applications in medicine and imaging. However, there are also limitations to its use. For example, the synthesis process can be complex and time-consuming, and the compound may not be stable under certain conditions.
Direcciones Futuras
There are many potential future directions for research on verdohemochrome. One area of interest is its potential use in the treatment of cancer and inflammation. In addition, it may have applications in imaging and diagnostic techniques. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Conclusion:
In conclusion, verdohemochrome is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized by the oxidation of verdoperoxidase and has been studied for its potential use in medicine, imaging, and diagnostic applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Métodos De Síntesis
Verdohemochrome is synthesized by the oxidation of verdoperoxidase. This can be achieved through various methods, including the use of hydrogen peroxide or other oxidizing agents. The synthesis process is highly dependent on the source of the verdoperoxidase and the conditions under which the oxidation takes place.
Propiedades
Número CAS |
17567-74-7 |
|---|---|
Nombre del producto |
Verdohemochrome |
Fórmula molecular |
C43H42FeN6O6 |
Peso molecular |
794.7 g/mol |
Nombre IUPAC |
3-[14-(2-carboxylatoethyl)-5,20-bis(ethenyl)-3-hydroxy-4,9,15,19-tetramethyl-2-oxa-22,24-diaza-21,23-diazanidapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(20),4,6(24),7,9,11,13(22),14,16,18-decaen-10-yl]propanoate;hydron;iron(2+);pyridine |
InChI |
InChI=1S/C33H34N4O6.2C5H5N.Fe/c1-7-20-16(3)26-13-24-17(4)22(9-11-30(38)39)27(34-24)15-28-23(10-12-31(40)41)18(5)25(35-28)14-29-21(8-2)19(6)33(42,37-29)43-32(20)36-26;2*1-2-4-6-5-3-1;/h7-8,13-15,42H,1-2,9-12H2,3-6H3,(H4,34,35,36,37,38,39,40,41);2*1-5H;/q;;;+2/p-2 |
Clave InChI |
PPRKNKUFAWBGMY-UHFFFAOYSA-L |
SMILES isomérico |
[H+].[H+].CC\1=C(C/2=N/C1=C\C3=C(C(=C([N-]3)OC4(C(=C(/C(=C/C5=N/C(=C2)/C(=C5C)CCC(=O)[O-])/[N-]4)C=C)C)O)C=C)C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
SMILES canónico |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)OC5(C(=C(C(=N5)C=C1[N-]2)C=C)C)O)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].C1=CC=NC=C1.C1=CC=NC=C1.[Fe+2] |
Sinónimos |
verdohemochrome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



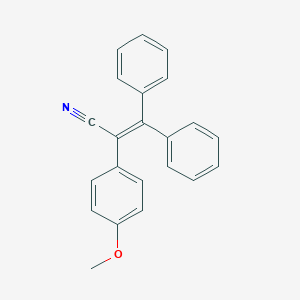
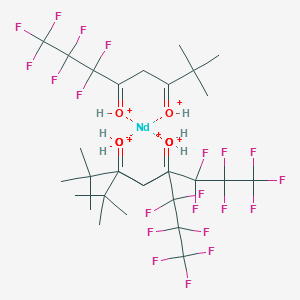
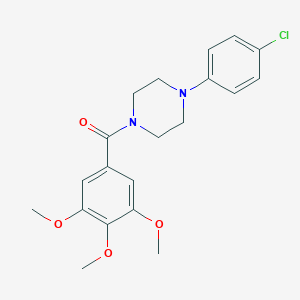
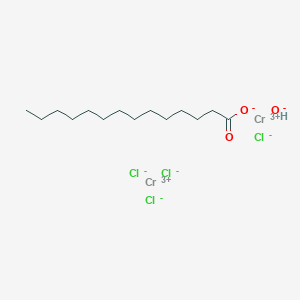
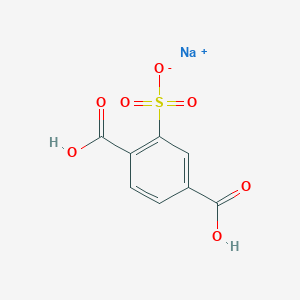
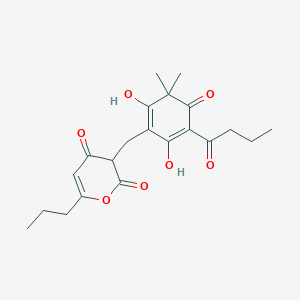




![Ethyl 4-ethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B97478.png)

